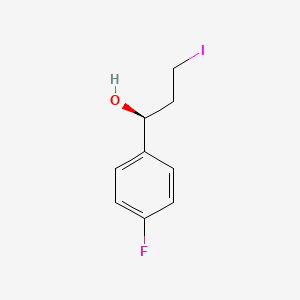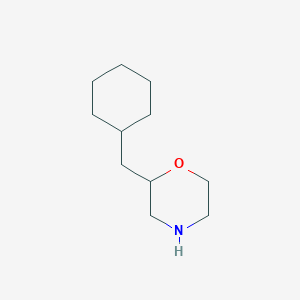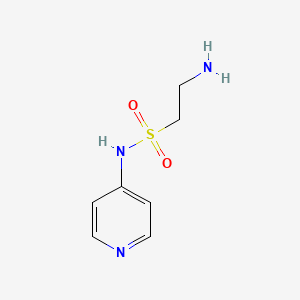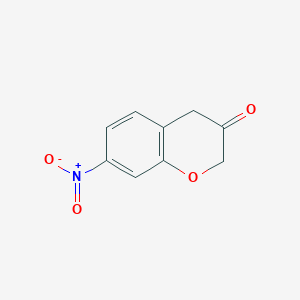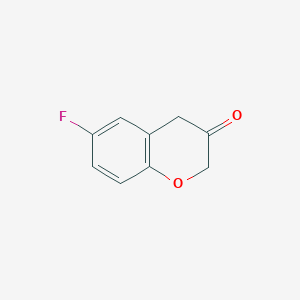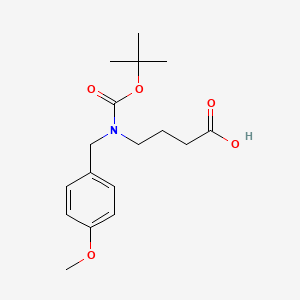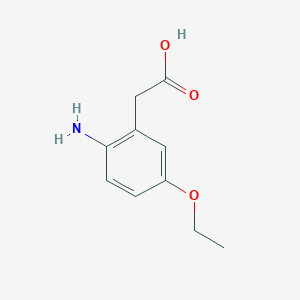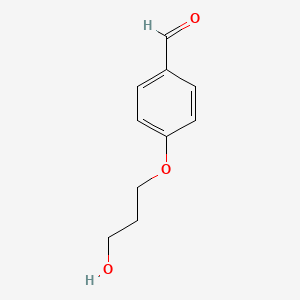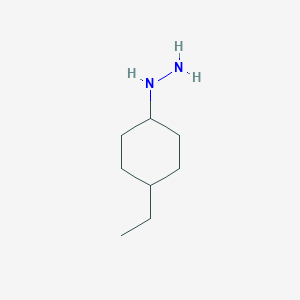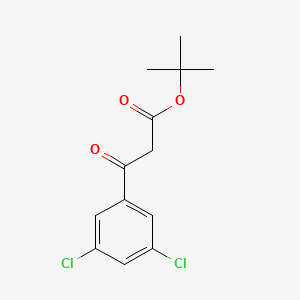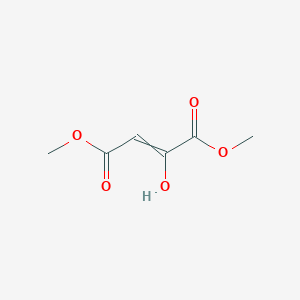
3-Methylideneoxetane
Overview
Description
3-Methylideneoxetane is an organic compound with the molecular formula C4H6O It belongs to the class of oxetanes, which are four-membered cyclic ethers The presence of a methylene group attached to the oxetane ring makes this compound a unique and interesting compound in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylideneoxetane can be synthesized through several methods. One common method involves the reaction of 3-Oxetanone with trimethylsilylmethylmagnesium chloride. This reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as scaling up the process to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions: 3-Methylideneoxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of saturated oxetane compounds.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, leading to the formation of various substituted oxetanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-3-one derivatives, while reduction can produce saturated oxetanes.
Scientific Research Applications
3-Methylideneoxetane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in various organic synthesis reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates due to their unique structural properties.
Industry: The compound is used in the development of new materials, including polymers and resins, due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 3-Methylideneoxetane involves its reactivity towards various chemical reagents. The methylene group attached to the oxetane ring is particularly reactive, allowing for a wide range of chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Molecular targets and pathways involved in its reactions include nucleophilic attack on the methylene group and ring-opening reactions of the oxetane ring.
Comparison with Similar Compounds
3-Methyleneoxetane: Similar in structure but lacks the methyl group.
Oxetane: The parent compound without the methylene group.
3,3-Diaryloxetanes: These compounds have aryl groups attached to the oxetane ring and are studied for their potential as bioisosteres.
Uniqueness: 3-Methylideneoxetane is unique due to the presence of the methylene group, which imparts distinct reactivity and properties compared to other oxetanes. This makes it a valuable compound for various applications in organic synthesis and materials science.
Properties
IUPAC Name |
3-methylideneoxetane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-4-2-5-3-4/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONJUXZYNZCFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
70.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


